molecular formula C18H14N2O5 B14224719 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- CAS No. 779327-09-2

2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-

Cat. No.: B14224719
CAS No.: 779327-09-2
M. Wt: 338.3 g/mol
InChI Key: RCNJNHDNXGLKNZ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a nitro group, and a phenylmethoxyphenyl moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by the introduction of the phenylmethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors and continuous flow systems to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine or tetrahydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and phenylmethoxyphenyl moiety contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-methyl-: Similar structure but lacks the nitro and phenylmethoxyphenyl groups.

    5-Nitro-2-furancarboxylic acid: Contains a nitro group but differs in the functional groups attached to the furan ring.

Uniqueness

2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- stands out due to its combination of a nitro group, a furan ring, and a phenylmethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

779327-09-2

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

5-nitro-N-(3-phenylmethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H14N2O5/c21-18(16-9-10-17(25-16)20(22)23)19-14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)

InChI Key

RCNJNHDNXGLKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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